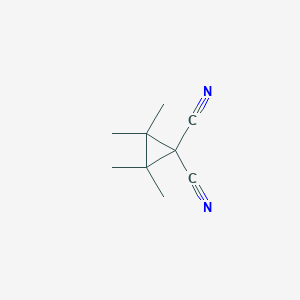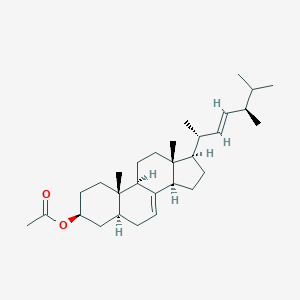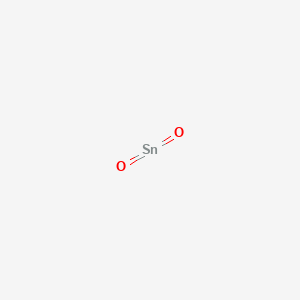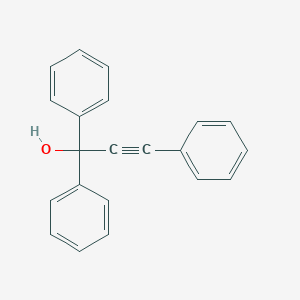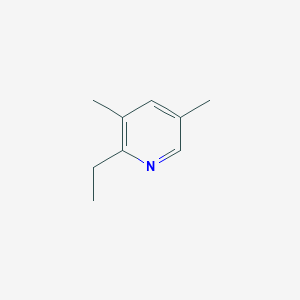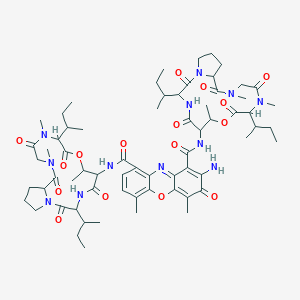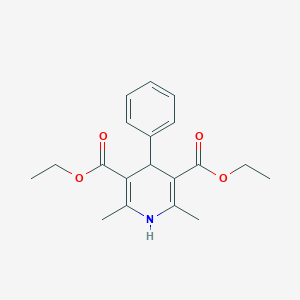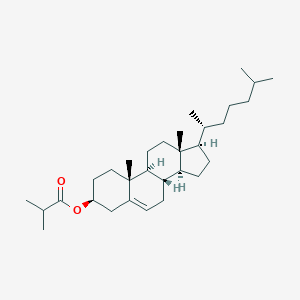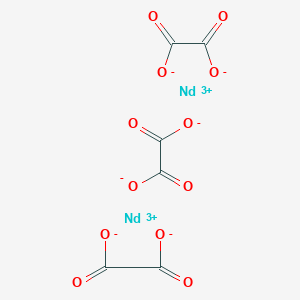
4-Benzoylbutyric acid
Vue d'ensemble
Description
4-Benzoylbutyric acid, also known as 5-oxo-5-phenylvaleric acid, is an organic compound with the molecular formula C11H12O3. It is a crystalline powder that appears off-white to light beige in color. This compound is insoluble in water but soluble in organic solvents such as ethanol and chloroform .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Benzoylbutyric acid can be synthesized through the reaction of benzaldehyde with glutaric anhydride in the presence of an acid catalyst. The reaction proceeds as follows:
- Benzaldehyde and glutaric anhydride are mixed in a suitable solvent.
- An acid catalyst, such as sulfuric acid, is added to the mixture.
- The reaction mixture is heated under reflux conditions for several hours.
- The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade benzaldehyde and glutaric anhydride.
- Employing continuous flow reactors to maintain consistent reaction conditions.
- Utilizing large-scale purification techniques such as distillation and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzoylbutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid and succinic acid.
Reduction: Reduction of this compound can yield 4-phenylbutyric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid and succinic acid.
Reduction: 4-phenylbutyric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Benzoylbutyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Benzoylbutyric acid involves its interaction with various molecular targets. It can act as a precursor to other bioactive compounds, influencing metabolic pathways and enzyme activities. The specific pathways and targets depend on the context of its application, such as drug synthesis or biochemical studies .
Comparaison Avec Des Composés Similaires
4-Phenylbutyric acid: Similar in structure but lacks the benzoyl group.
5-oxo-5-phenylpentanoic acid: Another name for 4-Benzoylbutyric acid.
3-Benzoylpropionic acid: Similar structure but with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its benzoyl and butyric acid moieties make it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
5-oxo-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKWSBAVRQZYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164469 | |
| Record name | 4-Benzoylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501-05-9 | |
| Record name | δ-Oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzoylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1501-05-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzoylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzoylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BENZOYLBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595CFD21KA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most common synthetic application of 4-benzoylbutyric acid highlighted in these research papers?
A1: A recurring theme across multiple papers is the use of this compound as a precursor for the synthesis of 5-benzoyldihydro-2(3H)-furanone. [, , , ] This cyclic lactone is produced through various methods, including the use of hypervalent iodine reagents [, , ], phenyliodine(III) triflate [], and even photooxidative oxylactonization with calcium iodide as a catalyst and molecular oxygen as the oxidant [].
Q2: Can you elaborate on the mechanism of 5-benzoyldihydro-2(3H)-furanone formation from this compound?
A2: While the specific mechanisms can vary slightly depending on the reagents and conditions used, they generally involve the activation of the carboxylic acid group in this compound, followed by intramolecular cyclization. For instance, hypervalent iodine reagents likely activate the carboxylic acid, forming a reactive intermediate that undergoes nucleophilic attack by the carbonyl oxygen of the benzoyl group, leading to cyclization and formation of the lactone ring. [, , ]
Q3: Are there any alternative synthetic pathways for the synthesis of 5-benzoyldihydro-2(3H)-furanone that don't involve this compound?
A3: The provided research articles primarily focus on utilizing this compound as the starting material. Exploring alternative synthetic routes for 5-benzoyldihydro-2(3H)-furanone would require further investigation beyond the scope of these papers.
Q4: One study mentions the formation of both "normal" and "pseudo" acid chlorides from this compound when reacting with oxalyl chloride. [] What is the difference between these two forms?
A4: The research suggests that "pseudo" acid chlorides are formed through a concerted cyclization mechanism involving the carbonyl oxygen of the benzoyl group. [] In contrast, "normal" acid chlorides form through direct conversion of the carboxylic acid group without participation of the benzoyl group. This difference in formation mechanism highlights the potential for diverse reactivity of this compound depending on reaction conditions.
Q5: One paper investigates the degradation pathway of biphenyl by a bacterial strain and identifies this compound as a metabolite. [] What does this finding suggest?
A5: This finding indicates that this compound can be generated as an intermediate during the microbial degradation of biphenyl. [] This information could be valuable for understanding the environmental fate of biphenyl and developing bioremediation strategies for this pollutant.
Q6: Are there any insights from these papers regarding the stability of this compound under different conditions?
A6: While the papers don't explicitly focus on stability testing, the successful use of this compound in various reactions suggests it possesses sufficient stability under those specific reaction conditions. [, , , , ] Further investigation would be needed to assess its stability profile under a wider range of conditions (e.g., different pH, temperature, exposure to light).
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


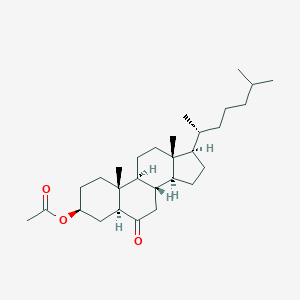
![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)
